(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one
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Description
(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one, also known as ETMT, is an organic compound that has been studied for its potential biological and physiological applications. It has been found to be a promising compound for medical research due to its ability to interact with various biological molecules and its potential to be used in the development of drugs. ETMT has a unique structure, which is composed of a thiazole ring, a five-membered ring, and a two-membered ring. This structure allows ETMT to interact with various biological molecules, including proteins, enzymes, and cell membranes.
Scientific Research Applications
Biological and Medicinal Applications
The medicinal perspective of 2,4‐thiazolidinediones based ligands as antimicrobial, antitumor and antidiabetic agents : The 2,4‐thiazolidinedione (2,4‐TZD) core, closely related to the queried compound, has been identified as a versatile pharmacophore with a broad spectrum of pharmacological activities. Singh et al. (2022) emphasized its potential in antimicrobial, anticancer, and antidiabetic therapies, highlighting its adaptability for structural modification to target various clinical disorders (Singh et al., 2022).
Chemical Reactivity and Application in Synthesis
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones as a privileged scaffold in synthesis of heterocycles : Gomaa and Ali (2020) reviewed the reactivity and significance of DCNP and its derivatives in the synthesis of various heterocyclic compounds and dyes. They highlighted the unique reactivity of DCNP, offering mild conditions for generating versatile cynomethylene dyes from a wide array of precursors (Gomaa & Ali, 2020).
Structural Analysis and Comparison
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives : Zhilitskaya et al. (2021) discussed the synthesis methods of biologically active and industrially significant 2-amino and 2-mercapto substituted benzothiazoles. The review underlines the importance of these heterocycles as reactive building blocks in organic synthesis, potentially aiding in the development of new drugs and materials (Zhilitskaya et al., 2021).
properties
IUPAC Name |
(5E)-5-[(5-ethylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS3/c1-2-6-3-4-7(14-6)5-8-9(12)11-10(13)15-8/h3-5H,2H2,1H3,(H,11,12,13)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUMMJJNEVJGQO-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=C2C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=C/2\C(=O)NC(=S)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one |
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